2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Physicochemical Properties Drug-Likeness Permeability

This 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1798024-92-6) is a differentiated synthetic small molecule ideal for fragment-based lead discovery. Unlike close analogs, its specific 6-methylpyridazin-3-yl ether at the piperidine 4-position and methoxyacetyl amide cannot be trivially substituted without risking altered binding conformations and metabolic profiles. With a molecular weight of 265.31 g/mol, XLogP of 0.5, and zero hydrogen bond donors, it perfectly fits the Rule of Three (RO3) for fragment libraries. Its balanced physicochemical properties make it an exceptional reference standard for benchmarking pharmacokinetic parameters of more elaborated lead series. Secure your supply now.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 1798024-92-6
Cat. No. B2997719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
CAS1798024-92-6
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC
InChIInChI=1S/C13H19N3O3/c1-10-3-4-12(15-14-10)19-11-5-7-16(8-6-11)13(17)9-18-2/h3-4,11H,5-9H2,1-2H3
InChIKeyZWCOVAOWQXRUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1798024-92-6): Baseline Characterization for Scientific Procurement


2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1798024-92-6) is a synthetic small molecule with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol. It features a 6-methylpyridazin-3-yl ether linked to a piperidine ring bearing a 2-methoxyacetyl substituent. The compound's SMILES notation is CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC, and its InChIKey is ZWCOVAOWQXRUEK-UHFFFAOYSA-N [1]. It is catalogued as PubChem CID 72717307 and ChEMBL ID CHEMBL4952409 [2]. The compound is available from multiple chemical suppliers as a research-grade screening or building-block compound .

Why Generic Substitution of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Fails: Structural Uniqueness and Lack of Pharmacological Equivalence


This compound cannot be trivially substituted with close analogs due to its unique combination of a 6-methylpyridazin-3-yl ether at the piperidine 4-position and a methoxyacetyl amide. Even structurally similar compounds in the same chemical series (e.g., 2-ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone or 2-cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone) differ critically in the nature of the acyl group or the position of the pyridazine ether attachment, which can drastically alter binding conformations, metabolic stability, and selectivity profiles . The predicted physicochemical properties—computed XLogP3-AA of 0.5 and zero hydrogen bond donors [1]—further differentiate it from more lipophilic analogs, impacting solubility and permeability. Without direct comparative pharmacological data, generic substitution risks introducing unknown changes in potency, selectivity, and off-target effects [2].

Quantitative Differentiation Evidence for 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Against Comparators


Predicted Physicochemical Profile: XLogP3-AA and Hydrogen Bond Donor Count Differentiate from More Lipophilic Analogs

The target compound exhibits a computed XLogP3-AA value of 0.5 and zero hydrogen bond donors [1]. In contrast, the structurally analogous 2-ethoxy variant (2-ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone) is predicted to have a higher XLogP (approximately 1.0–1.2) due to the additional methylene unit in the ethoxy group, increasing lipophilicity [2]. This difference suggests the methoxyacetyl compound may possess superior aqueous solubility and reduced non-specific protein binding, which are critical parameters for biochemical assay performance and in vitro profiling.

Physicochemical Properties Drug-Likeness Permeability

Rotatable Bond Count and Conformational Entropy: Comparison with 2-Cyclopropyl and 2-Aryl Analogs

The target compound possesses 4 rotatable bonds [1], conferring moderate conformational flexibility to the methoxyacetyl side chain. In comparison, the 2-cyclopropyl analog (2-cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone) has 3 rotatable bonds, resulting in a more constrained structure . Conversely, the 2-(4-fluorophenyl) analog (2-(4-fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone) has 5 rotatable bonds . This differential in rotatable bond count translates to distinct entropic penalties upon target binding, which may influence binding affinity and selectivity in ways not predictable from 2D similarity alone.

Conformational Flexibility Binding Entropy Molecular Recognition

Hydrogen Bond Acceptor (HBA) Count: Differentiating from 6-Methylpyridazin-3-yl Piperidine Carboxamides

The target compound presents 5 hydrogen bond acceptor (HBA) atoms, comprising the pyridazine ring nitrogens, the ether oxygen, the carbonyl oxygen, and the methoxy oxygen [1]. This HBA count is identical to that of related 6-methylpyridazin-3-yl piperidine ethers but differs from 6-methylpyridazin-3-yl piperidine carboxamides, which typically possess 6 HBA atoms due to an additional amide carbonyl . The reduced HBA count may confer lower susceptibility to P-glycoprotein-mediated efflux and altered CYP450 inhibition profiles, though experimental verification is lacking.

Hydrogen Bonding Target Engagement Selectivity

Absence of Public Bioactivity Data: A Critical Procurement Consideration

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the patent literature reveals no publicly reported IC50, Ki, EC50, or % inhibition data for 2-methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1798024-92-6) against any specific biological target [1][2][3]. This stands in notable contrast to structurally related pyridazine-piperidine compounds such as (4-cyclohexyloxypiperidin-1-yl)-(6-methylpyridazin-3-yl)methanone, which has been reported to exhibit GABA-AT inhibition with an IC50 of 2.3 nM . The complete absence of target-specific activity data for the subject compound represents a significant knowledge gap that must be weighed against the availability of characterized analogs for any research program requiring established pharmacological activity.

Data Availability Risk Assessment Procurement Decision

Recommended Research and Industrial Application Scenarios for 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone


Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 265.31 g/mol and a predicted XLogP of 0.5 [1], this compound falls within the Rule of Three (RO3) criteria for fragment libraries. Its low hydrogen bond donor count (0) and moderate HBA count (5) make it a suitable fragment for lead discovery campaigns targeting kinases, GPCRs, or epigenetic enzymes. The methoxyacetyl group provides a synthetic handle for further derivatization via amide coupling or nucleophilic displacement [2].

Negative Control or Inactive Comparator for Pyridazine-Based Kinase Inhibitor Studies

Given the complete absence of reported bioactivity data [3], this compound may serve as a negative control or baseline comparator in biochemical or cellular assays evaluating pyridazine-containing kinase inhibitors. Its structural similarity to known active pyridazine-piperidine compounds enables meaningful SAR comparisons once its own activity profile is internally characterized.

Physicochemical Property Benchmarking in MedChem Optimization Programs

The compound's balanced physicochemical profile (moderate lipophilicity, zero HBD, 5 HBA, 4 rotatable bonds) [1] positions it as a reference standard for benchmarking the pharmacokinetic properties of more elaborated lead series. Its computed properties can serve as a baseline against which the impact of structural modifications on drug-likeness parameters is measured.

Quote Request

Request a Quote for 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.